molecular formula C17H14BrNO4S B5089951 (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5089951
M. Wt: 408.3 g/mol
InChI Key: VCHHGJJINKWCBM-OQLLNIDSSA-N
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Description

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea under basic conditions.

    Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively.

    Allylation and Propargylation:

    Benzylidene Formation: The final step involves the condensation of the aromatic aldehyde with the thiazolidine-2,4-dione core under acidic or basic conditions to form the benzylidene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and allyl groups.

    Reduction: Reduction reactions can target the benzylidene double bond and the thiazolidine ring.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include reduced thiazolidine derivatives and saturated benzylidene compounds.

    Substitution: Products include various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities warrant further investigation.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its thiazolidine-2,4-dione core is particularly noteworthy for its biological activity.

Properties

IUPAC Name

(5E)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4S/c1-4-6-19-16(20)15(24-17(19)21)9-11-8-13(22-3)14(10-12(11)18)23-7-5-2/h1,5,8-10H,2,6-7H2,3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHGJJINKWCBM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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